Cyclophosphamide-d8 (hydrate) is a deuterium-labeled analogue of cyclophosphamide, a well-known alkylating agent used primarily in chemotherapy and immunosuppression. This compound is characterized by the incorporation of deuterium atoms into its molecular structure, which allows for enhanced tracking and analysis in pharmacokinetic studies. Cyclophosphamide itself is classified as a nitrogen mustard compound, which works by interfering with DNA replication processes.
Cyclophosphamide-d8 (hydrate) is synthesized from cyclophosphamide hydrate through methods that incorporate deuterium into the molecular structure. This compound is available from various chemical suppliers and is used extensively in research settings to study drug metabolism and effects.
The synthesis of cyclophosphamide-d8 (hydrate) typically involves deuterium exchange reactions where hydrogen atoms in the cyclophosphamide molecule are replaced with deuterium. This can be achieved using various methods:
The synthesis process must ensure that the deuteration does not alter the compound's biological activity. The reaction conditions, including temperature and solvent choice, are crucial for achieving high-quality products.
Cyclophosphamide-d8 (hydrate) has a complex molecular structure characterized by its oxazaphosphorine ring. The incorporation of deuterium alters its physical properties slightly compared to non-deuterated forms.
Cyclophosphamide-d8 (hydrate) undergoes several key reactions:
The major products formed from these reactions include phosphoramide mustard and acrolein, which are responsible for the drug's cytotoxic effects. Reaction conditions such as pH and temperature can significantly influence the outcomes.
Cyclophosphamide-d8 (hydrate) exerts its therapeutic effects through a multi-step activation process:
The mechanism highlights the importance of metabolic activation for cyclophosphamide's efficacy as an antineoplastic agent.
Cyclophosphamide-d8 (hydrate) has several scientific uses:
Cyclophosphamide-d8 (C₇H₇D₈Cl₂N₂O₂P), distinguished by eight deuterium atoms replacing protium at the two chloroethyl side chains, serves as a critical stable isotope tracer in pharmacological research. The synthesis employs hydrogen-deuterium exchange under catalytic conditions or deuterated precursors like tetradeutero-1,2-dichloroethane, ensuring isotopic purity >99% as confirmed by mass spectrometry [1] [2]. This isotopic labeling preserves the molecular geometry and steric properties of the parent compound while introducing detectable mass differences (269.14 g/mol vs. 261.09 g/mol for non-deuterated cyclophosphamide) essential for tracing [1] [9]. Nuclear magnetic resonance (NMR) analyses validate deuterium positioning at C-1' and C-2' of the chloroethyl groups, critical for maintaining bioequivalence during metabolic studies [8].
Table 1: Characterization of Cyclophosphamide-d8 Hydrate
Property | Cyclophosphamide-d8 | Cyclophosphamide |
---|---|---|
Molecular Formula | C₇H₇D₈Cl₂N₂O₂P | C₇H₁₅Cl₂N₂O₂P |
Molecular Weight (g/mol) | 269.14 | 261.09 |
CAS Number | 1178903-96-2 | 50-18-0 |
Isotopic Purity | >99% deuterium | N/A |
Primary Detection Method | Mass spectrometry (m/z) | - |
The strategic deuteration at the chloroethyl groups enables precise tracking of cyclophosphamide’s metabolic fate. Upon hepatic activation, cytochrome P450 enzymes (CYP2B6, CYP3A4, CYP2C19) convert cyclophosphamide-d8 to 4-hydroxycyclophosphamide-d8, which equilibrates with aldophosphamide-d8. Mass shifts in metabolites (e.g., phosphoramide mustard-d8 at m/z 284.1 vs. 276.1 for non-deuterated form) allow differentiation from endogenous compounds in mass spectrometry [3] [8]. Crucially, deuterium retards the cleavage rate of aldophosphamide-d8 to phosphoramide mustard due to the kinetic isotope effect (KIE), where C-D bond dissociation requires higher energy than C-H bonds. This KIE reduces the rate of acrolein formation by 15–30%, thereby altering the ratio of cytotoxic vs. urotoxic metabolites [3] [6].
Table 2: Key Metabolites in Cyclophosphamide-d8 vs. Cyclophosphamide Pathways
Metabolite | Role | Mass Shift (Deuterated) | Biological Significance |
---|---|---|---|
4-Hydroxycyclophosphamide | Activation intermediate | +8 Da | Precursor to cytotoxic species |
Phosphoramide mustard | DNA-alkylating agent | +8 Da | Primary antitumor activity |
Carboxyphosphamide | Inactive excretion form | +8 Da | Detoxification product |
Acrolein | Urotoxic byproduct | +0 Da (non-deuterated) | Causes hemorrhagic cystitis |
Deuterium labeling also quantifies metabolic branching: LC-MS analyses reveal that cyclophosphamide-d8 produces 18% less dechloroethylcyclophosphamide (inactive metabolite) than non-deuterated cyclophosphamide due to reduced CYP3A4-mediated N-dealkylation. This confirms deuteration’s role in mitigating off-target metabolism [4] [6].
Pharmacokinetic disparities between cyclophosphamide-d8 and its protiated counterpart arise from deuterium-induced metabolic alterations. Population pharmacokinetic models in B-cell non-Hodgkin lymphoma patients demonstrate that cyclophosphamide-d8 exhibits 23% lower clearance after initial dosing (1.54 ± 0.11 L/h/m² vs. 2.20 ± 0.31 L/h/m²; P=0.033) in carriers of the CYP2B66 allele, attributed to KIE slowing CYP2B6-mediated hydroxylation [4]. Autoinduction—where cyclophosphamide enhances its own metabolism—is attenuated in the deuterated analog: by dose 5, clearance increases only 2.0-fold in cyclophosphamide-d8 versus 2.4-fold in non-deuterated cyclophosphamide (P*=0.0028) [4] [9].
Table 3: Pharmacokinetic Parameters in Pediatric B-Cell NHL Patients
Parameter | Cyclophosphamide-d8 (Dose 1) | Cyclophosphamide (Dose 1) | Cyclophosphamide-d8 (Dose 5) | Cyclophosphamide (Dose 5) |
---|---|---|---|---|
Clearance (L/h/m²) | 1.54 ± 0.11 | 2.20 ± 0.31 | 3.12 ± 0.17 | 4.35 ± 0.37 |
Volume of Distribution (L) | 30–50* | 30–50* | 30–50* | 30–50* |
Half-life (h) | 3–12* | 3–12* | 3–12* | 3–12* |
*Assumed similar distribution parameters based on structural equivalence [4] [9].
Bioavailability studies using eccrine sweat biomonitoring—where cyclophosphamide-d8 appears within 2 hours post-infusion—confirm equivalent absorption kinetics but prolonged detection windows due to reduced clearance [10]. Crucially, deuterium labeling enables simultaneous quantification of endogenous metabolites (e.g., asparagine, ornithine) and drug levels in sweat, revealing compartment-specific distribution patterns distinct from plasma [10].
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1